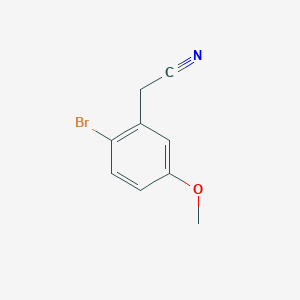

5-(3-丙氧基苯基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

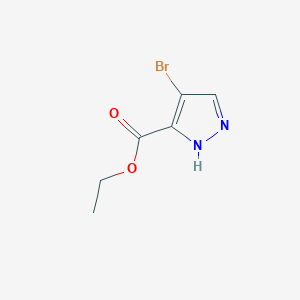

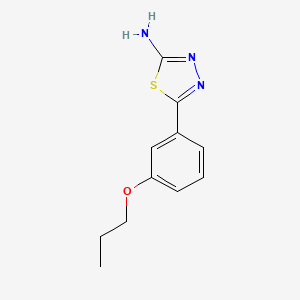

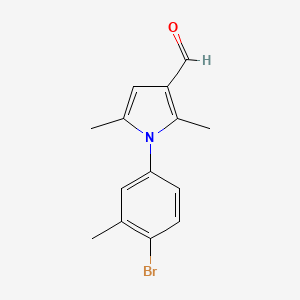

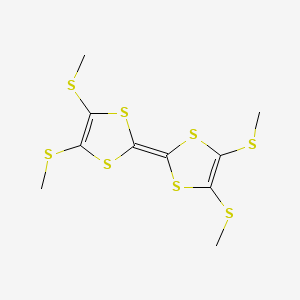

The compound 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with different carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) as seen in the ibuprofen-thiadiazole hybrid compound . Similarly, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . These methods suggest that the synthesis of 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine would likely follow a comparable pathway, utilizing the appropriate phenyl derivative and cyclization conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been determined using various spectroscopic techniques and single-crystal X-ray diffraction . These compounds often crystallize in different space groups, with the molecular geometry being confirmed by density functional theory (DFT) calculations. The presence of hydrogen bonding and strong conjugative interactions has been observed, which can influence the molecular polarity and electronic properties .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including addition reactions with nitrogenated nucleophiles . The reactivity of these compounds is influenced by the nature of substituents on the thiadiazole ring, which can affect the electron density and stability of reaction intermediates. The addition of amines to the CN double bond of thiadiazole derivatives has been studied, leading to the formation of thiadiazoline products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the

科学研究应用

药理潜力

1,3,4-噻二唑和恶二唑杂环被认为是具有多种药理潜力的药效基团支架。由于具有广泛的化学修饰可能性,这些化合物被认为对于表达药理活性至关重要。具体来说,它们已被确定为具有抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒等活性的生物制剂中的主要结构成分。此外,这些核心与不同杂环的结合通常会导致协同效应,增强其药理功效。这使得它们成为构建新型类药物分子的重要结构基质 (Lelyukh, 2019)。

生物活性

1,3,4-噻二唑衍生物因其广泛的药理活性而备受关注。据信这些化合物中存在毒基团 N2C2S 部分有助于其独特的药理特性。这些特性包括抗炎、镇痛、抗菌、抗惊厥、抗糖尿病、抗肿瘤、抗病毒活性。通过在此框架内结合不同的分子结构来开发杂合分子可能会产生具有有趣生物学特征的化合物 (Mishra 等,2015)。

合成和结构应用

4-(2-R-芳基)-1,2,3-氧杂硫杂二唑,包括噻二唑,以其强大的合成潜力而闻名。这些化合物用于合成各种杂环化合物,如 1-苯并呋喃、吲哚、1-苯并噻吩及其更复杂的衍生物。所生产化合物的多样性以及所涉及反应的多功能性展示了噻二唑在有机化学中的重要性 (Petrov & Androsov, 2013)。

营养和饮食影响

研究表明,某些源自食物的杂环胺 (HA) 与人类乳腺癌有关。包括与噻二唑相关的食物来源的 HA,在使用普通方法烹制的肉类中形成,并且已显示会导致啮齿动物模型的乳腺癌。这些化合物在饮食中的影响以及它们与乳腺癌发生有关的各种饮食因素的相互作用一直是人们感兴趣的主题,突出了噻二唑在营养和健康研究中的重要性 (Snyderwine, 1994)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h3-5,7H,2,6H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYCJASHWBQCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349764 |

Source

|

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299442-55-0 |

Source

|

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)